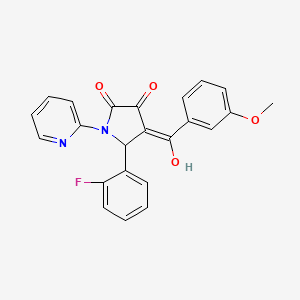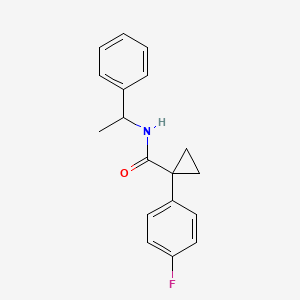
1-(4-fluorophenyl)-N-(1-phenylethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its geometry, the types of bonds it contains, and any interesting structural features.Chemical Reactions Analysis
This involves detailing the types of reactions the compound undergoes, the products of these reactions, and the conditions under which they occur.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Chemical Properties
The synthetic pathway for related compounds has been established, illustrating methods to achieve high yields and confirming structures through spectroscopic methods. For instance, Zhou et al. (2021) developed a synthetic method for a related compound, highlighting a multi-step process involving nucleophilic substitution and ester hydrolysis, with a total yield of 48.8% (Zhou et al., 2021). Additionally, Haufe et al. (2002) discussed the synthesis and structural features of monofluorinated cyclopropanecarboxylates, showcasing their application in creating compounds with potential as anti-depressive drugs (Haufe et al., 2002).
Applications in Materials Science
Research has also focused on the development of materials with enhanced properties. Sun et al. (2016) prepared electroactive polyamides containing bis(diphenylamino)-fluorene units, demonstrating excellent solubility, thermal stability, and electrochromic characteristics, highlighting potential applications in smart materials and displays (Sun et al., 2016).
Medical Imaging Applications
In medical imaging, specifically positron emission tomography (PET), compounds structurally related to 1-(4-fluorophenyl)-N-(1-phenylethyl)cyclopropanecarboxamide have been synthesized and evaluated for their potential in imaging serotonin receptors, which is crucial for diagnosing and understanding neurological diseases. Choi et al. (2015) compared 18F-labeled compounds for imaging serotonin 1A receptors in humans, underscoring the importance of such compounds in advancing PET imaging techniques (Choi et al., 2015).
Pharmacological Research
The exploration of 1-(4-fluorophenyl)-N-(1-phenylethyl)cyclopropanecarboxamide derivatives in pharmacology has led to discoveries of compounds with potential therapeutic effects. For instance, compounds with the cyclopropanecarboxamide structure have been synthesized and evaluated for antidepressant activities, indicating their significance in developing new treatments for mental health disorders (Bonnaud et al., 1987).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or reactivity, as well as appropriate safety precautions.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, potential applications, or unanswered questions about the compound’s properties or behavior.
I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(1-phenylethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-13(14-5-3-2-4-6-14)20-17(21)18(11-12-18)15-7-9-16(19)10-8-15/h2-10,13H,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIRRBKZTAYKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(1-phenylethyl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

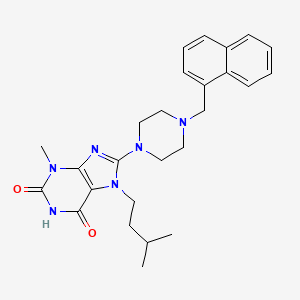
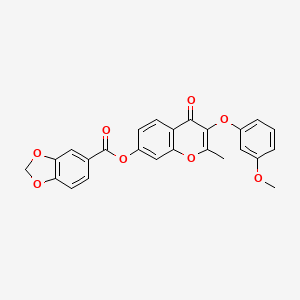
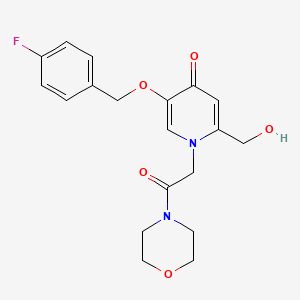
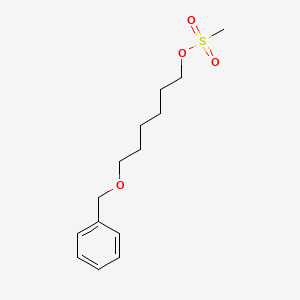
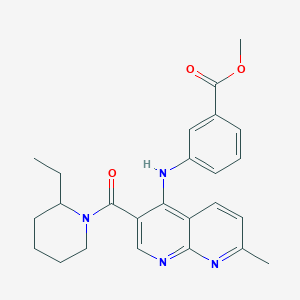
![5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3',4':3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione](/img/structure/B2887610.png)
![1-[2-(3-Methoxyphenoxy)ethyl]benzimidazole](/img/structure/B2887611.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2887612.png)
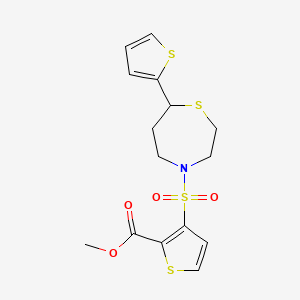
![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2887617.png)
![2-benzyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2887618.png)
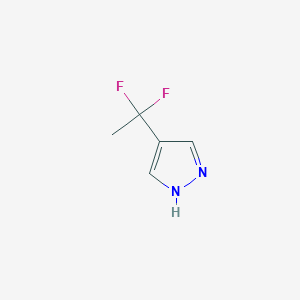
![N-[1-(benzotriazol-1-yl)butyl]pyridin-2-amine](/img/structure/B2887622.png)
